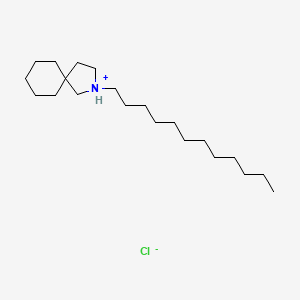
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide is a quaternary ammonium compound with the molecular formula C17-H40-N2-O.2I. This compound is known for its unique structure, which includes two triethylammonium groups and an ethoxyethyl linkage. It is primarily used in various chemical and industrial applications due to its ionic properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide typically involves the reaction of triethylamine with an appropriate alkylating agent. The process can be summarized as follows:
Starting Materials: Triethylamine and an alkylating agent such as 1-methyl-2-chloroethoxyethane.
Reaction Conditions: The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Procedure: Triethylamine is added to the solvent, followed by the slow addition of the alkylating agent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Aplicaciones Científicas De Investigación
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its use as a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of ionic liquids and as an additive in electrochemical applications.
Mecanismo De Acción
The mechanism by which Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide exerts its effects involves its ionic nature. The compound can interact with various molecular targets, including cell membranes and enzymes, leading to disruption of normal cellular functions. Its ability to form stable complexes with other molecules also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide
Uniqueness
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide is unique due to its specific ethoxyethyl linkage and the presence of two triethylammonium groups. This structure imparts distinct ionic properties and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
64049-89-4 |
|---|---|
Fórmula molecular |
C17H40I2N2O |
Peso molecular |
542.3 g/mol |
Nombre IUPAC |
triethyl-[2-[2-(triethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C17H40N2O.2HI/c1-8-18(9-2,10-3)14-15-20-17(7)16-19(11-4,12-5)13-6;;/h17H,8-16H2,1-7H3;2*1H/q+2;;/p-2 |
Clave InChI |
WETJYPOLZYXLQC-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](CC)(CC)CCOC(C)C[N+](CC)(CC)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)




![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)




